molecular formula C13H16N4O B13888021 1-Methyl-3-piperazin-1-ylquinoxalin-2-one

1-Methyl-3-piperazin-1-ylquinoxalin-2-one

Cat. No.: B13888021
M. Wt: 244.29 g/mol
InChI Key: CDYQSZXMIZBJFL-UHFFFAOYSA-N
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Description

1-Methyl-3-piperazin-1-ylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

The synthesis of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the direct functionalization of quinoxalin-2-one with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator has been reported . This method allows for selective alkylation, providing a practical route to access the desired compound.

Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

1-Methyl-3-piperazin-1-ylquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified using different nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Methyl-3-piperazin-1-ylquinoxalin-2-one can be compared with other quinoxaline derivatives, such as 2-methyl-3-piperazin-1-ylquinoxaline . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Similar Compounds

  • 2-Methyl-3-piperazin-1-ylquinoxaline
  • Quinoxaline N-oxides
  • Dihydroquinoxaline derivatives

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-methyl-3-piperazin-1-ylquinoxalin-2-one

InChI

InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)15-12(13(16)18)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3

InChI Key

CDYQSZXMIZBJFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)N3CCNCC3

Origin of Product

United States

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